3-Phenylcyclobutane-1-sulfonyl chloride

Description

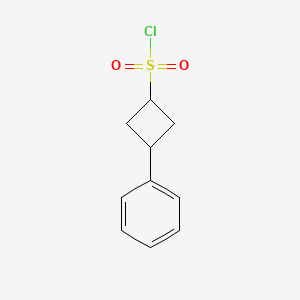

Structure

3D Structure

Properties

IUPAC Name |

3-phenylcyclobutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2S/c11-14(12,13)10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTUKYYILZUSHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1S(=O)(=O)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935090-80-4 | |

| Record name | 3-phenylcyclobutane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving 3 Phenylcyclobutane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack, leading to the substitution of the chloride ion. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur center. researchgate.netnih.gov The nucleophile attacks the sulfur atom, forming a transient trigonal bipyramidal intermediate or transition state, followed by the departure of the chloride leaving group. researchgate.netmdpi.com

The reaction of 3-phenylcyclobutane-1-sulfonyl chloride with primary or secondary amines is a cornerstone reaction that yields the corresponding sulfonamides. This transformation is fundamental in medicinal chemistry, as the sulfonamide group is a key structural motif in many pharmaceutical agents. acsgcipr.orgekb.egucl.ac.uk The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. nih.gov This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen atom, typically by a base like pyridine (B92270) or an excess of the reacting amine, to afford the stable sulfonamide product. ekb.egucl.ac.uk

The general reaction is as follows: 3-Phenylcyclobutyl-SO₂Cl + 2 R₂NH → 3-Phenylcyclobutyl-SO₂NR₂ + R₂NH₂⁺Cl⁻

Various synthetic protocols have been developed for this transformation, including reactions with N-silylamines, which proceed in high yields. nih.gov One-pot methods that generate the sulfonyl chloride from carboxylic acids and then react it with an amine in situ have also been reported, highlighting the versatility of this reaction. princeton.edu

Table 1: Illustrative Conditions for Sulfonamide Synthesis This table presents generalized data for the synthesis of sulfonamides from sulfonyl chlorides and is intended for illustrative purposes.

| Amine Nucleophile | Base/Solvent | General Yield | Reference |

|---|---|---|---|

| Primary/Secondary Amines | Pyridine or Triethylamine/DCM or THF | Good to Excellent | ekb.egucl.ac.uk |

| Anilines | Triethylamine/THF | High | ekb.eg |

| N-(trimethylsilyl)morpholine | Acetonitrile (reflux) | Quantitative | nih.gov |

| Heteroaryl Amines | Pyridine | Moderate to Good | ekb.eg |

When this compound is treated with an alcohol in the presence of a non-nucleophilic base, a sulfonate ester is formed. eurjchem.com This reaction is a widely used method for converting the hydroxyl group of an alcohol into a good leaving group, facilitating subsequent substitution or elimination reactions. youtube.com The mechanism is analogous to sulfonamide formation, where the alcohol's oxygen atom acts as the nucleophile, attacking the sulfonyl sulfur. youtube.com A base, commonly pyridine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction. youtube.com The formation of the sulfonate ester proceeds with retention of the stereochemical configuration at the alcohol's carbon center, as the C-O bond is not broken. youtube.com

The general reaction is: 3-Phenylcyclobutyl-SO₂Cl + R-OH + Pyridine → 3-Phenylcyclobutyl-SO₂OR + Pyridine-H⁺Cl⁻

Facile and environmentally benign approaches using aqueous bases have also been developed, affording sulfonate esters in good to excellent yields. eurjchem.com

Table 2: Representative Conditions for Sulfonate Ester Synthesis This table presents generalized data for the synthesis of sulfonate esters from sulfonyl chlorides and is intended for illustrative purposes.

| Alcohol Type | Base/Solvent | General Yield | Reference |

|---|---|---|---|

| Primary Alcohols | Pyridine/DCM | Excellent | youtube.comyoutube.com |

| Secondary Alcohols | Pyridine/DCM | Good to Excellent | youtube.comyoutube.com |

| Phenols | Triethylamine/Dichloromethane | Good to Excellent | researchgate.net |

| Various Alcohols | Aqueous Base/Organic Solvent | Good to Excellent | eurjchem.com |

Sulfones can be synthesized from this compound through reaction with carbon nucleophiles. wikipedia.org A prominent method is the Friedel-Crafts sulfinylation of an aromatic compound, where the sulfonyl chloride reacts with an electron-rich arene (like benzene (B151609) or toluene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). wikipedia.org In this reaction, the Lewis acid coordinates to the chlorine atom, enhancing the electrophilicity of the sulfur and generating a sulfonyl cation or a highly polarized complex, which then acts as the electrophile in an electrophilic aromatic substitution reaction with the arene.

The general reaction is: 3-Phenylcyclobutyl-SO₂Cl + Ar-H --(AlCl₃)--> 3-Phenylcyclobutyl-SO₂-Ar + HCl

Alternatively, sulfones can be prepared by reacting sulfonyl chlorides with organometallic reagents, such as Grignard reagents (R-MgX) or organocuprates. This involves a nucleophilic attack by the carbanion of the organometallic reagent on the sulfonyl sulfur, displacing the chloride ion.

Table 3: Common Methods for Sulfone Synthesis from Sulfonyl Chlorides This table presents generalized data for the synthesis of sulfones from sulfonyl chlorides and is intended for illustrative purposes.

| Reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Electron-rich arenes (e.g., Benzene) | Lewis Acid (e.g., AlCl₃) | Diaryl/Aryl-alkyl Sulfone | wikipedia.org |

| Grignard Reagents (R-MgBr) | Ethereal solvent | Alkyl/Aryl Sulfone | nih.gov |

| Sodium Sulfinates (RSO₂Na) | Transition metal catalyst | β-hydroxy or β-keto sulfones (from alkenes/alkynes) | organic-chemistry.org |

Electrophilic Aromatic Substitution with the Phenyl Moiety

The phenyl group of this compound can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The substituent already present on the ring, in this case, the -(CH(CH₂)₂CHSO₂Cl) group, directs the position of the incoming electrophile. The cyclobutanesulfonyl chloride moiety is strongly electron-withdrawing due to the inductive effect of the sulfonyl group. Consequently, it acts as a deactivating group, making the phenyl ring less reactive towards electrophiles than benzene itself. wikipedia.org It also functions as a meta-director, guiding incoming electrophiles to the positions meta to the point of attachment. libretexts.org

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack by the π-electrons of the aromatic ring on the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgscribd.com

Deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring. libretexts.orgscribd.com

Typical SEAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), and sulfonation (using fuming H₂SO₄), all of which would be expected to yield the meta-substituted product. wikipedia.orgmasterorganicchemistry.com

Ring-Opening Reactions of the Cyclobutane (B1203170) Core

The cyclobutane ring in this compound possesses significant ring strain (approximately 26 kcal/mol), making it susceptible to reactions that lead to ring-opening. These reactions can be initiated by thermal or photochemical means.

Upon heating, cyclobutane derivatives can undergo thermally induced pericyclic ring-opening reactions to form 1,3-butadienes. researchgate.net This process is governed by the Woodward-Hoffmann rules, which predict a conrotatory opening for the thermal reaction. For this compound, a thermal rearrangement would likely lead to the formation of a substituted 1,3-butadiene (B125203) derivative. The specific stereochemical outcome and the exact structure of the product would depend on the stereochemistry of the starting material and the reaction conditions. The presence of the phenyl and sulfonyl chloride substituents would influence the stability of the resulting diene and potentially the activation energy of the ring-opening process. While the general principles of cyclobutane thermal rearrangements are well-established, specific experimental data on the thermally induced ring-opening of this compound is not detailed in the provided literature. The plausible, yet hypothetical, pathway would involve the cleavage of the C1-C2 and C3-C4 bonds of the cyclobutane ring, driven by the release of ring strain.

Metal-Catalyzed Ring Expansions/Contractions

Metal catalysts play a pivotal role in modulating the reactivity of strained ring systems like cyclobutanes. In the context of derivatives of this compound, transition metals can facilitate ring expansion or contraction reactions, leading to the formation of larger or smaller cyclic structures. These transformations often proceed through intermediates that relieve ring strain.

For instance, silver-promoted reactions of vinylcyclopropanes with sodium sulfinates have been shown to induce sulfonylation and ring-expansion to yield dihydronaphthalene derivatives. researchgate.net While this example does not directly involve this compound, it highlights a plausible pathway where a metal catalyst could interact with the cyclobutane ring and the sulfonyl group, potentially leading to ring-opening and subsequent intramolecular cyclization to form a more stable five- or six-membered ring. The phenyl substituent would likely influence the regioselectivity of such a rearrangement.

Similarly, Lewis acid catalysis is known to promote the ring-opening of bicyclobutanes for the synthesis of substituted cyclobutanes. acs.org This suggests that Lewis acids could coordinate to the sulfonyl chloride group of this compound, activating the cyclobutane ring towards nucleophilic attack and subsequent rearrangement. The specific reaction outcome would be highly dependent on the nature of the metal catalyst, the solvent, and the reaction conditions.

Table 1: Examples of Metal-Catalyzed Ring Manipulations of Strained Rings

| Catalyst | Substrate Type | Transformation | Product Type |

| Silver (Ag) | Vinylcyclopropanes | Sulfonylation/Ring-Expansion | Dihydronaphthalenes researchgate.net |

| Scandium triflate (Sc(OTf)₃) | Bicyclobutanes | Ring-Opening | 1,1,3-Trisubstituted cyclobutanes acs.org |

| Rhodium (Rh) | Cyclopropenylvinyl carbinols | Intramolecular Cyclopropanation | Housane derivatives researchgate.net |

This table presents examples of metal-catalyzed reactions on strained ring systems to illustrate potential, analogous transformations for this compound derivatives.

Photochemical Transformations of Cyclobutanes

Photochemistry offers a powerful tool for inducing transformations that are often inaccessible under thermal conditions. The irradiation of cyclobutane derivatives can lead to a variety of reactions, including ring-opening, cycloadditions, and rearrangements. iupac.org These reactions are governed by the principles of orbital symmetry and the nature of the excited state.

In the case of this compound, the phenyl group acts as a chromophore, absorbing ultraviolet light and promoting the molecule to an excited state. The energy absorbed can be channeled into various reaction pathways. One possibility is the homolytic cleavage of the C-S bond to generate a sulfonyl radical and a cyclobutyl radical. Alternatively, the cyclobutane ring itself could undergo photochemical rearrangement.

Studies on related systems, such as the photocyclization of 1,5-hexadiene (B165246) to form bicyclo[2.1.1]hexane, demonstrate the propensity of strained systems to undergo intramolecular cyclizations upon irradiation. iupac.org It is conceivable that derivatives of this compound could undergo analogous photochemical transformations, potentially leading to complex polycyclic structures. The specific outcome would be influenced by the substitution pattern on the cyclobutane ring and the wavelength of light used.

Radical Reactions Initiated by the Sulfonyl Chloride Group (e.g., hydrosulfonylation)

The sulfonyl chloride group is a versatile precursor for the generation of sulfonyl radicals. nih.gov These radicals can participate in a variety of addition and cyclization reactions. magtech.com.cnnih.gov In the context of this compound, the sulfonyl radical can be generated through various methods, including photoredox catalysis. researchgate.netnih.govnih.gov

One important reaction involving sulfonyl radicals is hydrosulfonylation, which typically involves the addition of a sulfonyl radical and a hydrogen atom across a double bond. researchgate.netnih.govnih.gov While this reaction is intermolecular, the principles can be applied to intramolecular processes. For instance, if a derivative of this compound contained an appropriately positioned alkene, intramolecular radical addition could lead to the formation of a bicyclic sulfone.

The mechanism of photoredox-catalyzed hydrosulfonylation generally involves the single-electron reduction of the sulfonyl chloride by an excited-state photocatalyst to form a sulfonyl radical. nih.gov This radical then adds to an alkene, and the resulting carbon-centered radical is subsequently reduced and protonated to afford the final product. The efficiency and selectivity of these reactions are highly dependent on the choice of photocatalyst, hydrogen atom donor, and reaction conditions. researchgate.netnih.gov

Rearrangement Chemistry of this compound Derivatives

The inherent ring strain of the cyclobutane ring makes derivatives of this compound susceptible to a variety of rearrangement reactions. wikipedia.orglibretexts.org These rearrangements are often driven by the release of strain energy and can lead to the formation of more stable products. wiley-vch.de

Sigmatropic rearrangements are concerted pericyclic reactions involving the migration of a σ-bond across a π-system. uh.edulibretexts.org While less common in simple cyclobutane systems, the introduction of unsaturation or other activating groups can facilitate such transformations. For instance, if a vinyl group were present on the cyclobutane ring of a this compound derivative, a researchgate.netresearchgate.net-sigmatropic shift could potentially occur. researchgate.net The feasibility of such a reaction would depend on the specific geometry and electronic properties of the substrate.

Carbocation rearrangements are common in reactions involving carbocation intermediates. libretexts.orglibretexts.org These rearrangements, such as hydride shifts and alkyl shifts, occur to form more stable carbocations. masterorganicchemistry.commasterorganicchemistry.com In the context of this compound derivatives, the formation of a carbocation on the cyclobutane ring could trigger a cascade of rearrangements.

For example, solvolysis of a 3-phenylcyclobutanol (B3034262) derivative could lead to the formation of a cyclobutyl cation. This cation could then undergo a 1,2-hydride shift or a 1,2-alkyl shift, potentially leading to ring expansion to a more stable cyclopentyl or cyclohexyl cation. youtube.commsu.edu The phenyl group would likely play a significant role in stabilizing any adjacent carbocation, thereby influencing the course of the rearrangement.

Table 2: Types of Carbocation Rearrangements

| Rearrangement Type | Migrating Group | Driving Force |

| Hydride Shift | H⁻ | Formation of a more stable carbocation libretexts.org |

| Alkyl Shift | R⁻ | Formation of a more stable carbocation masterorganicchemistry.com |

| Ring Expansion | C-C bond | Relief of ring strain and formation of a more stable carbocation youtube.com |

The high ring strain of the cyclobutane ring (approximately 26 kcal/mol) is a major driving force for rearrangements that lead to less strained systems. wikipedia.orglibretexts.org Reactions that involve the cleavage of a C-C bond in the cyclobutane ring are often energetically favorable.

For instance, treatment of a this compound derivative with a strong base could potentially induce an elimination reaction followed by a rearrangement. The specific nature of the rearrangement would depend on the substitution pattern and the reaction conditions. The ultimate goal of these rearrangements is to relieve the inherent angle and torsional strain of the four-membered ring.

Strategic Applications of 3 Phenylcyclobutane 1 Sulfonyl Chloride in Complex Molecule Synthesis

Utilization as a Key Building Block in Heterocycle Synthesis

There is no specific information in the reviewed literature detailing the use of 3-phenylcyclobutane-1-sulfonyl chloride as a key building block in heterocycle synthesis. However, the sulfonyl chloride functional group is broadly utilized in the synthesis of various heterocyclic systems.

Synthesis of Sulfur-Containing Heterocycles

No specific examples of this compound being used for the synthesis of sulfur-containing heterocycles were found in the scientific literature. In a general context, sulfonyl chlorides are precursors to a variety of sulfur-containing heterocycles. For instance, they can be reduced to sulfinates or thiols, which can then undergo cyclization reactions to form rings containing sulfur. The strained cyclobutane (B1203170) ring in the target molecule could potentially influence the regioselectivity and stereoselectivity of such cyclizations, but this has not been experimentally documented for this specific compound.

Scaffolds for Nitrogen-Containing Heterocycles (e.g., pyrroles, quinazolines)

The scientific literature does not provide specific examples of this compound being used as a scaffold for nitrogen-containing heterocycles like pyrroles or quinazolines. Generally, sulfonyl chlorides can react with amines to form sulfonamides, which are key intermediates in the synthesis of nitrogen-containing heterocycles. For example, a sulfonyl chloride can be used to introduce a sulfonyl group onto a nitrogen atom within a precursor molecule, which can then be elaborated into a heterocyclic ring. The phenylcyclobutane moiety would be incorporated into the final structure as a substituent.

Role in Natural Product Synthesis Scaffolds

There is no documented use of this compound in the synthesis of natural product scaffolds in the reviewed scientific literature. Cyclobutane rings are present in a variety of natural products, and their synthesis is an active area of research. rsc.orgresearchgate.netacs.orgrsc.org The introduction of a phenylcyclobutane moiety could be of interest in the synthesis of analogues of natural products, but specific applications of the sulfonyl chloride derivative are not reported.

Application in Supramolecular Chemistry and Molecular Recognition

No specific studies on the application of this compound in supramolecular chemistry or molecular recognition were found. In principle, the phenylcyclobutane group could participate in non-covalent interactions, such as π-π stacking (from the phenyl group) and hydrophobic interactions, which are fundamental to molecular recognition and the formation of supramolecular assemblies. The sulfonyl group could also act as a hydrogen bond acceptor. However, the specific utility of this compound in these applications has not been explored.

Contributions to Advanced Material Science

Specific contributions of this compound to advanced material science are not documented in the literature.

Polymer Precursors with Strained Ring Systems

There is no information available on the use of this compound as a polymer precursor. The strained cyclobutane ring is a feature that can be exploited in polymer chemistry, for example, in ring-opening metathesis polymerization (ROMP). However, the reactivity of the sulfonyl chloride group would likely need to be considered and potentially modified for polymerization applications. While polymers containing cyclobutane units are an area of interest for developing new materials, the specific role of this compound in this field has not been reported. nih.gov

Development of Functional Organic Materials

The utility of sulfonyl chlorides as versatile reagents in organic synthesis is well-established, particularly in their role as precursors to sulfonamides and sulfonate esters, and as initiators in controlled radical polymerization processes. The incorporation of a phenylcyclobutane moiety into this functional group introduces unique structural and potentially functional attributes to the resulting materials. This section explores the strategic applications of this compound in the development of novel functional organic materials, drawing upon analogous reactivity of sulfonyl chlorides and the properties imparted by the cyclobutane ring.

While direct experimental data on the use of this compound in materials science is limited in publicly accessible literature, its potential can be inferred from the broader context of sulfonyl chloride chemistry and the growing interest in cyclobutane-containing polymers. The phenylcyclobutane unit can impart specific properties such as thermal stability, rigidity, and unique photophysical characteristics to a polymer backbone or side chain.

One promising area of application for this compound is in the synthesis of specialty polymers through techniques like Atom Transfer Radical Polymerization (ATRP). Sulfonyl chlorides are known to be effective initiators for ATRP, a controlled polymerization method that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. cmu.eduwikipedia.org In this context, this compound could be employed to initiate the polymerization of various vinyl monomers.

The resulting polymers would possess a 3-phenylcyclobutane-1-sulfonyl end-group, which could influence the material's bulk properties. The rigid, puckered structure of the cyclobutane ring can introduce conformational constraints, potentially leading to materials with higher glass transition temperatures and altered mechanical properties compared to polymers initiated with more conventional, flexible initiators.

The table below outlines a hypothetical scenario where this compound is used as an initiator for the ATRP of different monomers, highlighting the potential characteristics of the resulting polymers.

Table 1: Hypothetical Polymers Initiated by this compound via ATRP

| Monomer | Resulting Polymer | Potential Functional Properties |

| Styrene | Poly(styrene) with a 3-phenylcyclobutane-1-sulfonyl end-group | Enhanced thermal stability, altered refractive index. |

| Methyl methacrylate (B99206) | Poly(methyl methacrylate) with a 3-phenylcyclobutane-1-sulfonyl end-group | Increased glass transition temperature, modified mechanical strength. |

| N-isopropylacrylamide | Poly(N-isopropylacrylamide) with a 3-phenylcyclobutane-1-sulfonyl end-group | Altered lower critical solution temperature (LCST) behavior for smart hydrogel applications. |

Furthermore, the reactivity of the sulfonyl chloride group allows for its use in the synthesis of functional monomers. By reacting this compound with molecules containing hydroxyl or amino functionalities, it is possible to create novel monomers bearing the phenylcyclobutane moiety. These monomers can then be polymerized to create materials where the unique structural features of the cyclobutane ring are incorporated throughout the polymer chain.

For instance, reaction with a hydroxy-functionalized acrylate (B77674) or methacrylate would yield a polymerizable sulfonate ester. The subsequent polymerization of such a monomer could lead to polymers with interesting optical or dielectric properties, potentially finding applications in organic electronics or photonics.

While direct research on this compound in materials science is not widely reported, its potential as a building block for functional organic materials is significant. Future research in this area could uncover novel materials with tailored properties, driven by the unique combination of the reactive sulfonyl chloride group and the structurally distinct phenylcyclobutane scaffold.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 3-Phenylcyclobutane-1-sulfonyl chloride, providing detailed information about the connectivity and spatial arrangement of atoms. The presence of cis and trans isomers necessitates the use of advanced NMR techniques for unambiguous stereochemical assignment.

For the protons on the cyclobutane (B1203170) ring, a complex series of multiplets is expected in the ¹H NMR spectrum. The methine proton at C1, adjacent to the sulfonyl chloride group, would be significantly deshielded, likely appearing as a multiplet. The methine proton at C3, attached to the phenyl group, would also resonate as a multiplet, with its chemical shift influenced by the aromatic ring current. The methylene (B1212753) protons at C2 and C4 would exhibit complex splitting patterns due to both geminal and vicinal coupling. The relative stereochemistry (cis or trans) would significantly impact the coupling constants between the cyclobutane protons, a key feature for distinguishing between the isomers.

The ¹³C NMR spectrum would show distinct signals for the four carbons of the cyclobutane ring and the carbons of the phenyl group. The carbon attached to the sulfonyl chloride group (C1) would be expected at a characteristic downfield shift.

Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H1 (methine) | Downfield | Multiplet |

| H3 (methine) | Downfield | Multiplet |

| H2, H4 (methylene) | Mid-range | Complex Multiplets |

| Phenyl Protons | 7.2 - 7.5 | Multiplets |

Note: These are predicted values based on the chemical structure and data from similar compounds.

Two-dimensional NMR techniques are essential for assembling the molecular structure and confirming assignments.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling network between protons. Cross-peaks would be observed between the methine proton at C1 and the adjacent methylene protons at C2 and C4. Similarly, the methine proton at C3 would show correlations to the methylene protons. This would confirm the connectivity within the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom. This would allow for the unambiguous assignment of the carbon signals of the cyclobutane ring based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, correlations would be expected between the proton at C1 and the carbons of the sulfonyl chloride group, as well as C2 and C4. The protons of the phenyl group would show correlations to the C3 carbon of the cyclobutane ring, confirming the attachment point of the phenyl substituent.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining the spatial proximity of protons, which is crucial for assigning the cis/trans configuration and analyzing the conformation of the cyclobutane ring.

In a trans isomer, NOE/ROE correlations would be expected between the methine proton at C1 and the methylene protons on the same side of the ring. In a cis isomer, a key NOE/ROE would be observed between the methine proton at C1 and the methine proton at C3, as they would be on the same face of the cyclobutane ring. The puckered conformation of the cyclobutane ring could also be investigated through the analysis of various through-space proton-proton interactions.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (e.g., CD, ORD)

Assuming the synthesis of this compound in an enantiomerically enriched form, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be vital for determining the enantiomeric excess (ee) and potentially the absolute configuration.

Chiral molecules interact differently with left and right circularly polarized light, leading to a CD spectrum. The Cotton effects (positive or negative peaks) in the CD spectrum, corresponding to the absorption bands of the chromophores (e.g., the phenyl group), would be characteristic for each enantiomer. The intensity of the CD signal is proportional to the enantiomeric excess of the sample. ORD measures the rotation of the plane of polarized light as a function of wavelength. The shape and sign of the ORD curve are also specific to a particular enantiomer. While empirical rules can sometimes be used to correlate the sign of the Cotton effect to the absolute configuration, definitive assignment often requires comparison with theoretical calculations or a reference compound of known absolute configuration.

X-Ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nist.gov If a suitable single crystal of an enantiomerically pure sample of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. nih.gov

The resulting electron density map would unambiguously reveal the relative stereochemistry of the substituents on the cyclobutane ring, confirming whether the phenyl and sulfonyl chloride groups are in a cis or trans arrangement. For an enantiomerically pure sample crystallizing in a non-centrosymmetric space group, the analysis of anomalous dispersion effects, often quantified by the Flack parameter, can be used to determine the absolute configuration of the stereocenters. nih.gov

Hypothetical Crystallographic Data for a 1,3-Disubstituted Cyclobutane Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

| R-factor | < 0.05 |

Note: This is a representative table based on data for similar 1,3-disubstituted cyclobutane compounds and not experimental data for this compound. nih.gov

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by strong absorption bands corresponding to the sulfonyl chloride group. Asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com The S-Cl stretching vibration would likely appear in the lower frequency region. Characteristic absorptions for the phenyl group would include C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. C-H stretching vibrations of the cyclobutane ring would be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric S=O stretch is typically a strong band in the Raman spectrum. The aromatic ring vibrations would also give rise to characteristic Raman signals.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| SO₂Cl | Asymmetric S=O Stretch | 1370 - 1410 |

| SO₂Cl | Symmetric S=O Stretch | 1166 - 1204 |

| Phenyl | C-H Stretch | > 3000 |

| Phenyl | C=C Stretch | 1450 - 1600 |

| Cyclobutane | C-H Stretch | < 3000 |

Note: These are predicted values based on data for analogous sulfonyl chlorides and phenyl-substituted alkanes. acdlabs.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, which allows for the unambiguous determination of its molecular formula (C₁₀H₁₁ClO₂S). The isotopic pattern of the molecular ion peak would be characteristic, showing a prominent M+2 peak with approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. acdlabs.com

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for sulfonyl chlorides involve the loss of the chlorine radical (·Cl) or the entire sulfonyl chloride group (·SO₂Cl). Cleavage of the cyclobutane ring is also a likely fragmentation pathway.

Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M]⁺ (³⁵Cl) | 230.0168 |

| [M]⁺ (³⁷Cl) | 232.0139 |

| [M-Cl]⁺ | 195.0429 |

| [M-SO₂Cl]⁺ | 131.0861 |

| [C₇H₇]⁺ (tropylium) | 91.0548 |

Note: These are calculated m/z values for the predicted major fragments.

Computational Chemistry and Theoretical Studies on 3 Phenylcyclobutane 1 Sulfonyl Chloride

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to predicting the electronic structure and inherent reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other electronic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the geometry, electronic properties, and reaction mechanisms of molecules. For 3-Phenylcyclobutane-1-sulfonyl chloride, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can be employed to optimize the molecule's three-dimensional structure. researchgate.netmdpi.com Such studies on related substituted cyclobutanes and sulfonyl chlorides have established DFT's utility in determining key structural parameters. researchgate.netnih.gov

DFT is particularly powerful for mapping potential energy surfaces, which allows for the identification of reaction pathways and the characterization of transition states. For reactions involving the sulfonyl chloride group, such as nucleophilic substitution, DFT can model the approach of a nucleophile, the geometry of the transition state, and the energy barrier (activation energy) for the reaction. Studies on the isotopic chloride exchange in arenesulfonyl chlorides have used DFT to confirm that the reaction proceeds through a single SN2-like transition state. mdpi.com This approach could similarly elucidate the preferred mechanisms for reactions of this compound.

Table 1: Representative DFT-Calculated Parameters for Substituted Cyclobutane (B1203170) Systems Note: This table presents typical data obtained from DFT calculations on analogous substituted cyclobutane molecules, as specific values for this compound are not publicly available. The data illustrates the type of information generated from such studies.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| C-C Bond Length (Ring) | 1.55 - 1.57 Å | Indicates the geometry of the strained cyclobutane core. |

| C-S Bond Length | ~1.78 Å | Reflects the nature of the bond between the ring and the sulfonyl group. |

| S-Cl Bond Length | ~2.07 Å | Characterizes the leaving group bond. |

| Ring Puckering Angle | 20° - 35° | Defines the non-planar conformation of the cyclobutane ring. |

| Mulliken Charge on Sulfur | Positive | Indicates the electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack. |

Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide a high level of theory for predicting molecular properties without empirical parameterization. These methods are particularly valuable for predicting spectroscopic data.

For this compound, ab initio calculations can predict:

Vibrational Frequencies: Calculations can determine the frequencies and intensities of infrared (IR) and Raman spectra. These predicted spectra are crucial for interpreting experimental data and assigning specific vibrational modes to observed peaks, such as the characteristic stretches of the S=O and S-Cl bonds. Ab initio methods have been successfully used to predict vibrational frequencies for various molecules, including complex chloride-containing species. mdpi.com

NMR Chemical Shifts: By calculating the magnetic shielding tensors around each nucleus (e.g., ¹H, ¹³C), ab initio methods can predict NMR chemical shifts. This aids in the assignment of complex spectra and can help confirm the molecule's structure and conformation.

Electronic Transitions: Methods like Equation of Motion Coupled Cluster (EOM-CC) can predict the energies and oscillator strengths of electronic transitions, which correspond to the absorption bands in UV-Visible spectroscopy. nih.gov This can help understand the electronic structure of the chromophores within the molecule, namely the phenyl ring and the sulfonyl group.

Molecular Dynamics (MD) Simulations of Conformational Preferences

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and preferences.

For this compound, MD simulations are essential for understanding the flexibility of the cyclobutane ring. The four-membered ring is not planar but exists in a puckered conformation to relieve torsional strain. dalalinstitute.com MD simulations can explore the energy landscape associated with this puckering, showing the interconversion between different puckered states. Furthermore, these simulations reveal the preferential orientation of the bulky phenyl and sulfonyl chloride substituents, which can exist in pseudo-equatorial or pseudo-axial positions. Combined experimental and computational studies on other substituted cyclobutanes have demonstrated that MD simulations effectively model the conformational preferences and the influence of substituents on the ring's puckering. acs.orgnih.gov

Strain Energy Analysis of the Cyclobutane Core

The cyclobutane ring is characterized by significant ring strain, which arises from two main factors: angle strain (C-C-C bond angles compressed to ~90° instead of the ideal 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds). masterorganicchemistry.com The total strain energy of unsubstituted cyclobutane is approximately 26.3 kcal/mol. umass.edu

Computational methods can be used to quantify the strain energy of substituted cyclobutanes like this compound. The strain energy is typically calculated by comparing the heat of formation of the cyclic molecule with that of a hypothetical, strain-free acyclic analogue using an isodesmic or homodesmotic reaction scheme.

QSAR (Quantitative Structure-Activity Relationship) Studies on Derivatives in Non-Biological Contexts (e.g., catalytic efficiency, reaction rates)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and a specific property, such as reaction rate or catalytic efficiency. While commonly used in drug design, QSAR principles can be applied to non-biological contexts.

For derivatives of this compound, a QSAR study could be designed to predict their reactivity. This would involve:

Synthesis of a diverse set of derivatives: For example, compounds with different electron-donating or electron-withdrawing substituents on the phenyl ring.

Measurement of a target property: The first-order rate constants for the solvolysis or the catalytic efficiency in a specific reaction would be experimentally determined for each derivative.

Calculation of molecular descriptors: A wide range of quantum chemical and structural descriptors would be calculated for each molecule. These can include electronic descriptors (e.g., Hammett constants, atomic charges), steric descriptors (e.g., molecular volume), and topological indices.

Model development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model correlating the descriptors with the measured property.

Such a model could then be used to predict the reactivity of new, unsynthesized derivatives, guiding the design of compounds with desired reaction kinetics or catalytic performance.

Solvolysis Mechanisms and Solvent Effects (e.g., Grunwald-Winstein equation studies)

The solvolysis of sulfonyl chlorides has been extensively studied to understand the mechanism of sulfonyl transfer reactions. The Grunwald-Winstein equations are linear free-energy relationships used to quantify the effect of the solvent on reaction rates and provide mechanistic insight. wikipedia.org The extended Grunwald-Winstein equation is:

log(k/k₀) = lNT + mYCl

where k and k₀ are the solvolysis rate constants in a given solvent and a reference solvent (80% ethanol), respectively. The parameters l and m represent the sensitivity of the reaction rate to the solvent's nucleophilicity (NT) and ionizing power (YCl), respectively. researchgate.net

For the vast majority of arenesulfonyl and alkanesulfonyl chlorides, solvolysis proceeds via a bimolecular, SN2-like mechanism, which may be concerted or involve a very short-lived intermediate. beilstein-journals.org This is reflected in the Grunwald-Winstein parameters, which typically show a high sensitivity to solvent nucleophilicity (l > 1.0) and a moderate sensitivity to solvent ionizing power (m ≈ 0.5-0.7). mdpi.com While specific data for this compound is not available, its behavior is expected to align with other secondary alkanesulfonyl chlorides. The analysis would involve measuring its solvolysis rates across a wide range of solvents and fitting the data to the equation to determine the l and m values, thereby confirming the reaction mechanism. mdpi.comresearchgate.net

Table 2: Typical Grunwald-Winstein Parameters for Solvolysis of Arenesulfonyl Chlorides at 25.0 °C Source: Data adapted from studies on various arenesulfonyl chlorides, illustrating typical values. mdpi.com

| Compound | l (Sensitivity to Nucleophilicity) | m (Sensitivity to Ionizing Power) | l/m Ratio | Inferred Mechanism |

|---|---|---|---|---|

| Benzenesulfonyl chloride | 1.26 | 0.56 | 2.25 | Bimolecular (SN2-like) |

| p-Methoxybenzenesulfonyl chloride | 1.07 | 0.64 | 1.67 | Bimolecular (SN2-like) |

| p-Nitrobenzenesulfonyl chloride | 1.54 | 0.72 | 2.14 | Bimolecular (SN2-like) |

| Predicted for this compound | ~1.2 - 1.6 | ~0.5 - 0.7 | ~2.0 | Bimolecular (SN2-like) |

Synthesis and Reactivity of Advanced Derivatives and Analogues

Modification of the Phenyl Substituent

Electron-Donating and Withdrawing Group Effects on Reactivity

The reactivity of the sulfonyl chloride functional group is significantly influenced by the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density on the sulfonyl sulfur atom, thereby affecting its electrophilicity.

An electron-withdrawing group, such as a nitro (-NO₂) or cyano (-CN) group, attached to the phenyl ring decreases the electron density across the molecule. studypug.com This inductive and mesomeric withdrawal of electrons makes the sulfur atom of the sulfonyl chloride moiety more electron-deficient and thus a stronger electrophile. Consequently, the molecule becomes more susceptible to nucleophilic attack. studypug.com The sulfonyl group itself is a potent electron-withdrawing group, and the addition of another EWG on the phenyl ring enhances this effect. researchgate.netrsc.org

Conversely, an electron-donating group, like a methoxy (B1213986) (-OCH₃) or an alkyl group (-R), increases the electron density on the phenyl ring. youtube.com This has the effect of reducing the electrophilicity of the sulfonyl sulfur atom, making the compound less reactive towards nucleophiles compared to the unsubstituted parent molecule. studypug.com The strength of these groups can range from strong activators (e.g., -NH₂) to weak activators (e.g., alkyl groups). youtube.com

The predictable nature of these electronic effects allows for the rational design of derivatives with controlled reactivity for specific synthetic applications.

Table 1: Predicted Effects of Phenyl Substituents on the Reactivity of 3-Arylcyclobutane-1-sulfonyl chloride

| Substituent (X) on Phenyl Ring | Group Type | Electronic Effect | Predicted Reactivity towards Nucleophiles |

| -NO₂ | Strong EWG | Increases electrophilicity of sulfur | Highest |

| -CN | Moderate EWG | Increases electrophilicity of sulfur | High |

| -H | Neutral | Baseline | Moderate |

| -CH₃ | Weak EDG | Decreases electrophilicity of sulfur | Low |

| -OCH₃ | Strong EDG | Decreases electrophilicity of sulfur | Lowest |

Polyaromatic and Heteroaromatic Analogues

Replacing the phenyl ring with larger polyaromatic systems or heteroaromatic rings introduces significant structural and electronic diversity.

Polyaromatic Analogues: Analogues incorporating polycyclic aromatic hydrocarbons (PAHs) such as naphthyl or phenanthrenyl groups can be synthesized. Synthetic strategies may involve palladium-catalyzed cross-coupling reactions to build the complex aromatic system. For instance, a synthetic scheme could involve a palladium-catalyzed desulfitative arylation, followed by an intramolecular arylation to construct the polyaromatic framework attached to the cyclobutane (B1203170) ring. nih.gov These larger aromatic systems can introduce properties like altered steric bulk and extended π-conjugation.

Heteroaromatic Analogues: The incorporation of heteroaromatic rings, such as pyridine (B92270), thiophene, or furan, in place of the phenyl group can profoundly impact the molecule's properties, including solubility and biological interactions. The synthesis of these analogues often starts from the corresponding heteroaryl-substituted cyclobutane precursors. The synthesis of complex heteroaromatic compounds can be achieved through various modern synthetic methodologies, including multi-component reactions and transition-metal-catalyzed C-H functionalization. nih.gov The resulting heteroaromatic cyclobutane sulfonyl chlorides can serve as building blocks for a wide range of derivatives.

Functionalization of the Cyclobutane Ring System

The cyclobutane ring is not merely a passive scaffold; its functionalization offers a powerful tool for introducing structural complexity, controlling stereochemistry, and accessing novel chemical space. The inherent ring strain of the cyclobutane core can be strategically utilized in various synthetic transformations. mdpi.com

Introduction of Additional Stereocenters and Chiral Cyclobutane Building Blocks

The development of methods to create complex, densely functionalized cyclobutane scaffolds is a significant goal in organic synthesis. nih.gov Introducing additional stereocenters onto the cyclobutane ring of 3-phenylcyclobutane-1-sulfonyl chloride can lead to a variety of diastereomers and enantiomers with distinct three-dimensional structures.

Key strategies for accessing these chiral building blocks include:

Asymmetric [2+2] Cycloadditions: The reaction of a substituted alkene with a ketene (B1206846) or another alkene under chiral catalysis can produce enantiomerically enriched cyclobutane rings with defined stereochemistry. mdpi.com

Desymmetrization of Prochiral Cyclobutanes: Starting with a symmetrical cyclobutane derivative, a chiral catalyst can be used to selectively functionalize one of two identical functional groups, thereby inducing chirality. mdpi.com

Kinetic Resolution: A racemic mixture of a functionalized cyclobutane can be resolved by reacting it with a chiral reagent or catalyst that selectively reacts with one enantiomer faster than the other. Biocatalytic methods are often employed for this purpose. mdpi.com

Isomerization of Bicyclo[1.1.0]butanes (BCBs): Chiral Brønsted acids can catalyze the enantioselective isomerization of BCBs to furnish chiral cyclobutenes, which are versatile intermediates for further functionalization into chiral cyclobutane derivatives. researchgate.net

These methods provide access to cyclobutane cores with multiple stereocenters, which can then be converted to the corresponding sulfonyl chlorides, yielding valuable chiral building blocks for drug discovery and material science. nih.gov

Spirocyclic and Bicyclo Derivatives (e.g., spiro[3.3]heptanes, bicyclo[1.1.1]pentanes)

Incorporating the 3-phenylcyclobutane motif into more complex, rigid frameworks like spirocyclic and bicyclic systems leads to compounds with unique three-dimensional geometries.

Spirocyclic Derivatives: Spiro[3.3]heptanes, which contain two cyclobutane rings sharing a single carbon atom, are of significant interest in medicinal chemistry. nih.gov Synthetic approaches to these structures often involve the [2+2] cycloaddition of a ketene with a methylenecyclobutane (B73084) or the rearrangement of 1-cyclopropylcyclobutanols. nih.gov A cyclobutanone (B123998) bearing a phenyl substituent could serve as a key starting material for the synthesis of spiro[3.3]heptane derivatives. Practical, large-scale syntheses of functionalized spiro[3.3]heptane building blocks have been developed, highlighting their accessibility. chemrxiv.org

Bicyclo Derivatives: Bicyclo[1.1.1]pentanes (BCPs) have gained prominence as non-planar bioisosteres for para-substituted benzene (B151609) rings in drug design. acs.orgnih.gov Their rigid, rod-like structure provides a defined exit vector for substituents. The synthesis of BCPs has advanced significantly, often involving the reaction of [1.1.1]propellane with various radical or nucleophilic species. ccspublishing.org.cn It is conceivable to design analogues where the phenyl ring of the title compound is replaced by a BCP core, potentially improving physicochemical properties. Furthermore, bicyclo[1.1.0]butanes (BCBs), which are even more strained, can be synthesized from BCPs and serve as reactive intermediates for further cyclobutane functionalization. bohrium.comresearchgate.net

Variation of the Sulfonyl Moiety

The sulfonyl chloride group is a versatile functional handle that can be readily transformed into a variety of other sulfur(VI)-based functionalities. This derivatization is crucial for expanding the chemical and application scope of the 3-phenylcyclobutane scaffold. Sulfonyl chlorides react readily with a wide range of nucleophiles. wikipedia.org

Table 2: Key Transformations of the Sulfonyl Chloride Moiety

| Resulting Functional Group | Reagent(s) | General Reaction | Key Features and Applications |

| Sulfonyl Fluoride (B91410) (-SO₂F) | KHF₂, KF | Halide Exchange | More stable than sulfonyl chlorides, resistant to hydrolysis. nih.gov Used in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. sigmaaldrich.comccspublishing.org.cn |

| Sulfonamide (-SO₂NR'₂) | Primary/Secondary Amine (R'₂NH) | Nucleophilic Substitution | A common and robust reaction. Sulfonamides are a key pharmacophore in many drugs. wikipedia.orgmagtech.com.cn |

| Sulfonate Ester (-SO₂OR') | Alcohol (R'OH) / Phenol (B47542) | Nucleophilic Substitution | Stable compounds used as intermediates and alkylating agents. wikipedia.orgresearchgate.net |

| Sulfone (-SO₂Ar') | Arene (Ar'H), Lewis Acid (e.g., AlCl₃) | Friedel-Crafts Sulfonylation | Forms a stable C-S bond, connecting the cyclobutane scaffold to another aromatic ring. wikipedia.org |

| Sulfonyl Azide (-SO₂N₃) | Sodium Azide (NaN₃) | Nucleophilic Substitution | Versatile intermediates for synthesizing N-heterocycles (e.g., triazoles via cycloaddition) and for C-H sulfonamidation reactions. researchgate.netrsc.org |

| Sulfinic Acid Salt (-SO₂Na) | Sodium Sulfite (Na₂SO₃) | Reduction/Substitution | Precursors to sulfones and other sulfur-containing compounds. wikipedia.org |

The conversion to sulfonyl fluorides is particularly noteworthy due to their unique stability-reactivity profile. While sulfonyl chlorides are highly reactive and sensitive to moisture, sulfonyl fluorides are significantly more robust, yet they retain potent electrophilicity under specific conditions, making them ideal for click chemistry applications. nih.govccspublishing.org.cn

The synthesis of sulfonamides is perhaps the most common transformation, given the prevalence of this functional group in medicinal chemistry. The reaction with various amines provides a straightforward method for library synthesis. echemcom.com

Sulfonyl azides are another class of valuable derivatives. They are not only accessible from sulfonyl chlorides but can also be prepared directly from sulfonamides. acs.orgacs.org These compounds serve as precursors for a variety of nitrogen-containing molecules through reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) and rhodium-catalyzed transformations. nih.gov

Conversion to Sulfonates, Sulfinamides, and Sulfonyl Fluorides

This compound is a key intermediate for the synthesis of several important derivatives, including sulfonates, sulfinamides, and sulfonyl fluorides. These transformations leverage the high reactivity of the S-Cl bond.

Sulfonates: The synthesis of sulfonate esters from sulfonyl chlorides is a well-established and efficient process. researchgate.net The reaction involves the treatment of this compound with an alcohol or a phenol in the presence of a base, typically a non-nucleophilic amine like pyridine or triethylamine. The base neutralizes the hydrochloric acid byproduct generated during the reaction. This method is advantageous due to the ready availability of various phenol derivatives and the stability of the resulting arylsulfonates. researchgate.net

Sulfinamides: The conversion of sulfonyl chlorides to sulfinamides requires a reduction of the sulfur center. A one-pot procedure involves the in situ reduction of the sulfonyl chloride, followed by reaction with a primary or secondary amine. nih.govresearchgate.net This process can be achieved using a reducing agent like triphenylphosphine (B44618) in the presence of an amine and a base such as triethylamine. nih.gov This methodology provides a direct route to sulfinamides, which are valuable intermediates in asymmetric synthesis, from readily available sulfonyl chlorides. nih.govresearchgate.net

Sulfonyl Fluorides: Sulfonyl fluorides are generally more stable than their chloride counterparts, particularly towards hydrolysis, making them valuable in fields like chemical biology and "click chemistry". mdpi.com The most common method for their synthesis is the nucleophilic fluorination of sulfonyl chlorides. ccspublishing.org.cn This halogen exchange reaction is typically performed using a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF₂) in a suitable solvent system. mdpi.comccspublishing.org.cnorganic-chemistry.org While early methods required boiling aqueous KF solutions, modern procedures can be performed under milder conditions, sometimes in biphasic systems or with the aid of phase-transfer catalysts. ccspublishing.org.cnorganic-chemistry.org

| Derivative | General Reaction | Typical Reagents | Key Features |

|---|---|---|---|

| Sulfonate Ester | R-SO₂Cl + R'-OH → R-SO₂OR' | Alcohol/Phenol, Pyridine or Triethylamine | Efficient, good for creating aryl sulfonates for cross-coupling. researchgate.net |

| Sulfinamide | R-SO₂Cl + R'R''NH → R-S(O)NR'R'' | Amine, Triphenylphosphine, Triethylamine | Involves in situ reduction of the sulfonyl group. nih.gov |

| Sulfonyl Fluoride | R-SO₂Cl + F⁻ → R-SO₂F | Potassium Fluoride (KF) or KHF₂ | Halogen exchange reaction; product is often more stable. mdpi.com |

Hybrid Molecules Incorporating Other Functional Groups

The concept of molecular hybridization involves covalently linking two or more distinct pharmacophoric moieties to create a single hybrid molecule with potentially enhanced or synergistic biological activities. mdpi.commdpi.com The sulfonyl chloride group of this compound is an excellent chemical handle for this purpose.

By reacting it with a molecule containing a nucleophilic group (such as an amine or a phenol), the 3-phenylcyclobutane scaffold can be readily incorporated into a larger, multifunctional structure via a stable sulfonamide or sulfonate ester linkage. researchgate.netechemcom.com For instance, a common strategy is to react the sulfonyl chloride with a complex amine or alcohol that is part of another bioactive scaffold. This approach is central to modern drug discovery for creating "dual-acting compounds" that can modulate multiple biological targets. mdpi.com The formation of a 1,2,3-triazole linker via click chemistry is another powerful method for molecular hybridization, and while not a direct reaction of the sulfonyl chloride, derivatives of this compound could be functionalized with azides or alkynes to participate in such reactions. mdpi.com

Stereochemical Implications of Derivatives in Synthesis

The cyclobutane ring of this compound possesses stereocenters, leading to the existence of cis and trans diastereomers. The commercially available starting material is often the trans isomer. chiralen.com The relative stereochemistry of the substituents on the ring can significantly influence the molecule's shape and its interactions in subsequent chemical transformations.

Diastereoselective Reactions with this compound Precursors

The stereochemistry of this compound is established during the synthesis of its precursors. Diastereoselective synthesis aims to control the formation of one diastereomer over another. For cyclobutane systems, this is often achieved through cycloaddition reactions or by stereocontrolled functionalization of a pre-existing ring. For example, a cascade double Michael reaction can lead to highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org While this specific example leads to a six-membered ring, similar principles of stereocontrol via intramolecular cyclizations or additions can be applied to the synthesis of four-membered rings. The thermodynamic preference for the trans isomer, where the bulky phenyl and sulfonyl groups are on opposite sides of the ring to minimize steric hindrance, often drives the stereochemical outcome in syntheses of such precursors.

Enantioselective Transformations of Derivatives

While diastereoselectivity deals with the relative arrangement of stereocenters, enantioselectivity concerns the formation of a specific enantiomer (one of two mirror-image isomers). Starting from a racemic or achiral precursor, enantioselective transformations can generate optically active products.

For derivatives of this compound, several strategies can be envisioned:

Chiral Resolution: A racemic mixture of a derivative, such as a sulfonamide formed with a chiral amine, can lead to a mixture of diastereomers. These diastereomers have different physical properties and can often be separated by chromatography or crystallization. Subsequent cleavage of the chiral auxiliary would yield the enantiomerically pure sulfonamide.

Asymmetric Catalysis: A derivative of this compound could undergo a reaction catalyzed by a chiral catalyst. For instance, a sulfonate ester derivative could participate in a transition-metal-catalyzed cross-coupling reaction where the use of a chiral ligand induces enantioselectivity in the product. Catalytic, enantioselective polyene cyclizations are a known method for creating complex stereochemical arrays. researchgate.net

These approaches allow for the synthesis of specific stereoisomers of complex molecules derived from this compound, which is crucial for applications where biological activity is dependent on a precise three-dimensional structure.

Future Research Directions and Unexplored Avenues for 3 Phenylcyclobutane 1 Sulfonyl Chloride

The unique structural characteristics of 3-phenylcyclobutane-1-sulfonyl chloride, which combine a strained, three-dimensional cyclobutane (B1203170) ring with a highly reactive sulfonyl chloride functional group, position it as a valuable building block for future chemical research. The exploration of this compound is poised to open new frontiers in catalyst development, automated synthesis, and the discovery of novel chemical transformations. This article outlines key future research directions and unexplored avenues for this promising chemical entity.

Q & A

Q. What are the standard synthetic routes for preparing 3-phenylcyclobutane-1-sulfonyl chloride, and how can purity be ensured?

- Methodology : The compound is typically synthesized via sulfonation of 3-phenylcyclobutanol using chlorosulfonic acid under anhydrous conditions. An inert atmosphere (e.g., nitrogen or argon) is critical to prevent hydrolysis of the sulfonyl chloride group. Solvents like dichloromethane or chloroform are employed to enhance reaction efficiency .

- Purification : Recrystallization from non-polar solvents (e.g., hexane) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Purity (>95%) can be confirmed via HPLC or GC-MS, with residual solvents quantified by NMR .

Q. How does steric hindrance from the cyclobutane ring influence the reactivity of this sulfonyl chloride?

- Reactivity Profile : The strained cyclobutane ring increases steric hindrance around the sulfonyl chloride group, slowing nucleophilic substitution reactions compared to linear analogs. For example, reactions with bulky amines (e.g., tert-butylamine) may require elevated temperatures (60–80°C) or prolonged reaction times .

- Mitigation : Use polar aprotic solvents (e.g., DMF) to stabilize transition states or employ catalytic bases (e.g., triethylamine) to enhance nucleophilicity .

Q. What analytical techniques are most reliable for characterizing this compound?

- Primary Methods :

- NMR : H and C NMR to confirm the cyclobutane backbone and sulfonyl chloride moiety. Aromatic protons appear as a multiplet (δ 7.2–7.5 ppm), while the cyclobutane protons resonate as a distinct multiplet (δ 3.0–4.0 ppm) .

- FT-IR : Strong absorption bands at 1365 cm (S=O asymmetric stretch) and 1170 cm (S=O symmetric stretch) .

- Cross-Validation : Mass spectrometry (ESI-MS or EI-MS) for molecular ion confirmation (expected m/z: ~228 for [M]) .

Advanced Research Questions

Q. How can reaction conditions be optimized for sulfonamide formation with sterically hindered amines?

- Experimental Design :

- Solvent Selection : Use DMF or DMSO to solubilize both reactants and stabilize intermediates.

- Temperature : Reactions with bulky amines (e.g., N-methylcyclohexylamine) proceed optimally at 80°C for 12–24 hours .

- Catalysis : Add 4-dimethylaminopyridine (DMAP, 5 mol%) to accelerate substitution via transition-state stabilization .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

- Case Study : If H NMR shows unexpected splitting in cyclobutane protons, consider:

- Dynamic Effects : Conformational flipping of the cyclobutane ring at room temperature. Variable-temperature NMR (e.g., –40°C) can resolve splitting by slowing ring inversion .

- Impurity Analysis : Compare with computational models (DFT-based NMR predictions) to distinguish structural isomers .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during aqueous workup?

- Protocol :

- Quenching : Add reactions to ice-cold sodium bicarbonate solution (pH 8–9) to neutralize HCl while minimizing hydrolysis.

- Extraction : Use dichloromethane (3 × 20 mL) for rapid phase separation. Dry organic layers with anhydrous MgSO instead of aqueous washes .

Q. How is this compound applied in designing covalent inhibitors for proteomics studies?

- Mechanistic Insight : The sulfonyl chloride group reacts selectively with lysine or tyrosine residues in proteins, enabling site-specific labeling. For example, it has been used to modify ATP-binding sites in kinases, followed by pull-down assays for target identification .

- Optimization : Pre-incubate the compound with a reducing agent (e.g., TCEP) to prevent disulfide formation in cysteine-rich proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.